molecular formula C7H8N2O B1357084 4,6-Dimethylpyrimidine-2-carbaldehyde CAS No. 27427-90-3

4,6-Dimethylpyrimidine-2-carbaldehyde

Cat. No.: B1357084
CAS No.: 27427-90-3
M. Wt: 136.15 g/mol
InChI Key: WCSKIGHLQNUCNV-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carbaldehyde typically involves the formylation of 4,6-dimethylpyrimidine. One common method is the Vilsmeier-Haack reaction, where 4,6-dimethylpyrimidine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

4,6-Dimethylpyrimidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylpyrimidine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyrimidine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4,6-dimethylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSKIGHLQNUCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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